

The Role of 2,6-Diisopropylphenyl Isocyanate in Advancing Frustrated Lewis Pair Chemistry

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Compound of Interest

Compound Name: 2,6-Diisopropylphenyl isocyanate

Cat. No.: B1265796

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[City, State] – [Date] – The sterically demanding **2,6-diisopropylphenyl isocyanate** (Dipp-NCO) is emerging as a valuable reagent in the field of Frustrated Lewis Pair (FLP) chemistry. Its unique structural properties allow for the formation of novel adducts and the exploration of new catalytic pathways, offering significant potential for researchers, scientists, and drug development professionals. This application note provides a detailed overview of the use of Dipp-NCO in FLP chemistry, including experimental protocols and data presented for comparative analysis.

Frustrated Lewis Pairs are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond. This "frustration" leaves the acidic and basic sites available to cooperatively activate a variety of small molecules and unsaturated substrates. The bulky 2,6-diisopropylphenyl group on the isocyanate nitrogen atom of Dipp-NCO plays a crucial role in promoting this frustrated reactivity, preventing simple adduct formation with many Lewis acids and bases and instead facilitating unique activation modes of the isocyanate functionality.

Application in Frustrated Lewis Pair Chemistry

The primary application of **2,6-diisopropylphenyl isocyanate** in FLP chemistry involves its reaction with sterically encumbered phosphines (Lewis bases) and boranes (Lewis acids). The bulky nature of both the FLP components and Dipp-NCO prevents simple acid-base neutralization, leading to the activation of the C=N or C=O bond of the isocyanate.

A key reaction involves the 1,1-addition of a phosphine/borane FLP across the C=N bond of Dipp-NCO. In a typical system, a bulky phosphine, such as tri-tert-butylphosphine (tBu_3P), and a strong Lewis acid, like tris(pentafluorophenyl)borane ($\text{B}(\text{C}_6\text{F}_5)_3$), react with Dipp-NCO to form a zwitterionic phosphonium-borate adduct. This reaction proceeds with high efficiency and selectivity, providing a stable product that can be readily characterized.

This reactivity opens avenues for the development of novel catalytic processes. For instance, the formed adducts can be explored as catalysts or catalyst precursors in reactions such as hydrogenations and hydrosilylations of unsaturated substrates. The tunability of the steric and electronic properties of both the FLP and the isocyanate allows for fine-tuning of the reactivity and selectivity of these potential catalytic cycles.

Quantitative Data Summary

The following table summarizes key quantitative data from representative reactions of **2,6-diisopropylphenyl isocyanate** with a common Frustrated Lewis Pair, $\text{tBu}_3\text{P}/\text{B}(\text{C}_6\text{F}_5)_3$.

Reaction	Lewis Base	Lewis Acid	Product Yield (%)	^{11}B NMR (ppm)	^{31}P NMR (ppm)
FLP Adduct Formation	tBu_3P	$\text{B}(\text{C}_6\text{F}_5)_3$	>95	-15.2	55.8

Experimental Protocols

Protocol 1: Synthesis of the FLP Adduct of **2,6-Diisopropylphenyl Isocyanate** with $\text{tBu}_3\text{P}/\text{B}(\text{C}_6\text{F}_5)_3$

Materials:

- **2,6-Diisopropylphenyl isocyanate** (Dipp-NCO)
- Tri-tert-butylphosphine (tBu_3P)
- Tris(pentafluorophenyl)borane ($\text{B}(\text{C}_6\text{F}_5)_3$)
- Anhydrous toluene

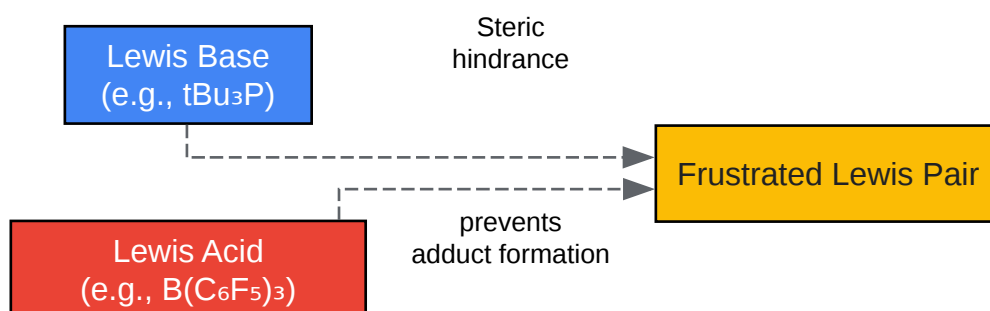
- Schlenk flask and standard Schlenk line equipment
- NMR tubes

Procedure:

- In a glovebox, a Schlenk flask is charged with tris(pentafluorophenyl)borane (1.0 eq).
- Anhydrous toluene is added to dissolve the borane.
- Tri-tert-butylphosphine (1.0 eq) is added to the solution, resulting in the in-situ formation of the frustrated Lewis pair.
- **2,6-Diisopropylphenyl isocyanate** (1.0 eq) is added dropwise to the stirring solution at room temperature.
- The reaction mixture is stirred for 2 hours at room temperature.
- The solvent is removed under reduced pressure to yield the crude product.
- The product is washed with cold pentane and dried under vacuum to afford the pure zwitterionic adduct.
- The product is characterized by multinuclear NMR spectroscopy (^1H , ^{13}C , ^{11}B , ^{19}F , ^{31}P).

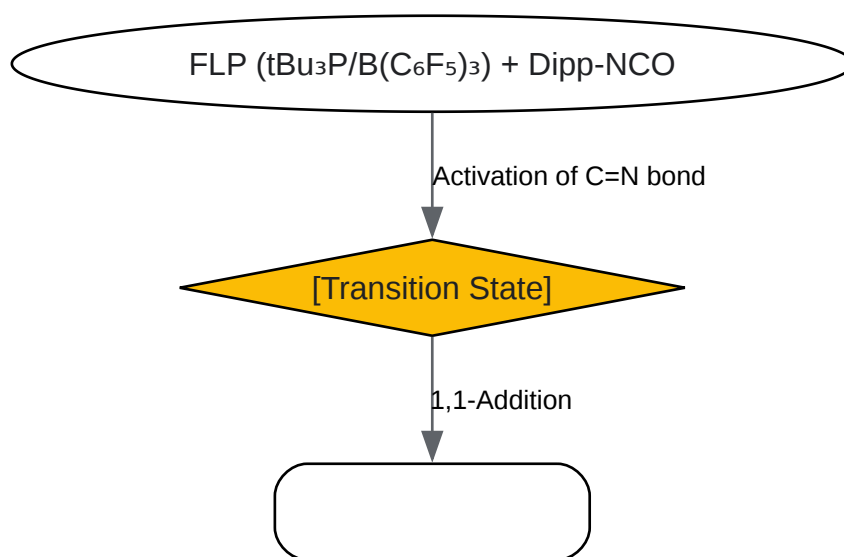
Visualizing the Chemistry

The following diagrams illustrate the key concepts and workflows described in this application note.



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Caption: Formation of a Frustrated Lewis Pair.



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Caption: Reaction of an FLP with Dipp-NCO.

Caption: Experimental workflow for adduct synthesis.

Conclusion

2,6-Diisopropylphenyl isocyanate serves as a valuable and versatile substrate in Frustrated Lewis Pair chemistry. Its sterically encumbered nature facilitates unique activation pathways, leading to the formation of stable and characterizable adducts. The methodologies and data presented herein provide a foundation for further exploration of Dipp-NCO in the development of novel metal-free catalytic systems for a range of chemical transformations. This research direction holds significant promise for advancing sustainable chemistry and discovering new reactivity patterns.

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